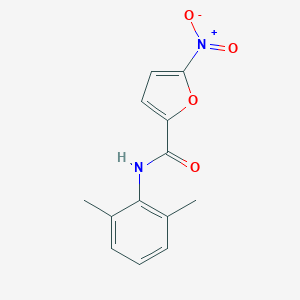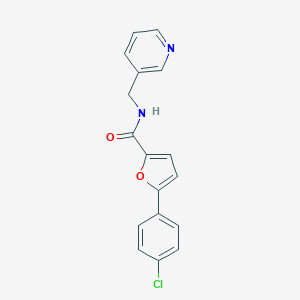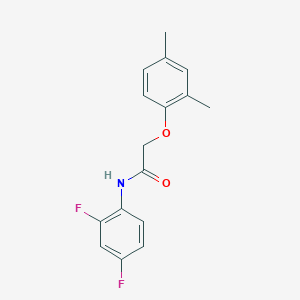
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitrofuran family of compounds, which are known for their broad-spectrum antimicrobial activity. The compound has been synthesized using various methods, and its mechanism of action has been explored in detail.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the survival of microorganisms and cancer cells. The compound may also disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. The compound has also been shown to have antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, the compound has been shown to have anti-inflammatory activity and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized using various methods. It has broad-spectrum antimicrobial activity, making it useful for studying the effects of antimicrobial agents on a range of microorganisms. The compound has also been shown to have promising antitumor activity, making it useful for studying the mechanisms of action of antitumor agents.
However, there are also limitations to the use of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide in lab experiments. The compound has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments. Additionally, the compound may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide. One direction is the study of the compound's mechanism of action in more detail, including the identification of specific targets and pathways involved in its activity. Another direction is the development of more potent and selective analogs of the compound, which may have improved efficacy and fewer side effects. Additionally, the compound may be studied for its potential as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases and cancer.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2,6-dimethylphenylamine with 5-nitrofurfural in the presence of a catalyst. The reaction yields N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxylic acid, which can be converted to the amide using appropriate reagents. Other methods include the reaction of 5-nitrofuran-2-carboxylic acid with 2,6-dimethylphenyl isocyanate or the reaction of 2,6-dimethylphenylamine with 5-nitro-2-furoyl chloride.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial activity against a wide range of bacteria, fungi, and protozoa. It has also been studied for its potential as an antitumor agent, with promising results in preclinical studies. Additionally, the compound has been explored for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
Formule moléculaire |
C13H12N2O4 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-3-5-9(2)12(8)14-13(16)10-6-7-11(19-10)15(17)18/h3-7H,1-2H3,(H,14,16) |
Clé InChI |
SYBVKUZANDMWMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)

![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251847.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251848.png)